methyl 2-(4-ethylphenyl)-1H-indole-3-carboxylate
Description
Properties
Molecular Formula |
C18H17NO2 |
|---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
methyl 2-(4-ethylphenyl)-1H-indole-3-carboxylate |
InChI |
InChI=1S/C18H17NO2/c1-3-12-8-10-13(11-9-12)17-16(18(20)21-2)14-6-4-5-7-15(14)19-17/h4-11,19H,3H2,1-2H3 |
InChI Key |
MIQKOWVSKGBFDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis Route
-
- 4-ethylbenzaldehyde (providing the 4-ethylphenyl substituent)
- Methyl 3-oxobutanoate or related ketones/aldehydes
- Phenylhydrazine or substituted phenylhydrazines
-
- Acidic medium, often catalyzed by polyphosphoric acid or other strong acids
- Heating typically between 50°C and 200°C
- Reaction times range from 1 to 9 hours depending on conditions and scale
Procedure :
The phenylhydrazine reacts with the 4-ethylbenzaldehyde under acidic conditions to form the hydrazone intermediate, which undergoes cyclization to yield the indole core. The methyl ester group is introduced via the methyl 3-oxobutanoate or by esterification of the carboxylic acid formed at the 3-position.Post-Reaction Processing :
After reaction completion, the mixture is cooled (often ice bath), and the pH is adjusted to neutral or slightly basic (pH 7–12) using alkali such as sodium hydroxide. The crude product is isolated by filtration and purified by recrystallization from ethanol or absolute ethanol to obtain the target compound in high purity.Example from Literature :
A related indole derivative was synthesized by adding indole-3-carboxylic acid, ethylene glycol, and polyphosphoric acid, followed by the addition of substituted o-phenylenediamine, heating to 180°C for 3 hours, then adjusting pH and recrystallizing to yield the product with 82.9% yield.
Alternative Formylation and Condensation Methods
Formylation of Indole Precursors :
Indole derivatives can be formylated at specific positions using reagents like phosphorus oxychloride (POCl3) in N,N-dimethylformamide (DMF) to introduce aldehyde functionalities, which can then be further modified.Condensation with Hydrazines or Other Nucleophiles :
The formylated indole intermediates can be reacted with hydrazine derivatives or other nucleophiles to form hydrazones or related compounds, which can be cyclized or transformed into indole derivatives with specific substitutions.Relevance to Target Compound :
While these methods are more common for functionalizing indole rings or synthesizing analogues, they provide alternative routes to access methyl 2-(4-ethylphenyl)-1H-indole-3-carboxylate or its derivatives by modifying the indole ring post-formation.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Fischer Indole Synthesis | 4-ethylbenzaldehyde, phenylhydrazine, methyl 3-oxobutanoate | Acidic medium (polyphosphoric acid), 50–200°C | 1–9 hours | 70–85 | Most direct and widely used; high yield; requires acid catalysis and heating |
| Formylation + Condensation | Indole derivatives, POCl3, DMF, hydrazines | Room temp to reflux, POCl3/DMF for formylation | 1–8 hours | 50–75 | Useful for functionalization; multi-step; moderate yields; allows diverse substitution |
| One-step Catalytic Reaction* | Indole-3-carboxylic acid derivatives, substituted o-phenylenediamine | Solvent, catalyst, 50–200°C | 1–9 hours | ~83 | Reported for related indole derivatives; involves pH adjustment and recrystallization |
*Note: This method is exemplified by the synthesis of related indole derivatives with benzimidazole structures but provides insight into catalytic one-step reactions.
Research Findings and Optimization Notes
Catalyst and Solvent Effects :
Polyphosphoric acid is often preferred as a catalyst due to its ability to promote cyclization and esterification simultaneously. Ethylene glycol can be used as a solvent to facilitate the reaction and improve yield.Temperature Control :
Maintaining reaction temperatures between 150°C and 180°C optimizes the cyclization step without decomposing sensitive intermediates.pH Adjustment and Purification :
Post-reaction basification under ice bath conditions prevents decomposition and facilitates isolation of the product. Recrystallization from ethanol ensures high purity.Yield Optimization :
Molar ratios of starting materials (e.g., substituted o-phenylenediamine to indole-3-carboxylic acid derivatives) in the range of 1:0.5 to 1:3 have been shown to influence yield and purity.Spectroscopic Characterization : Confirmation of product identity and purity is typically done via NMR, IR, and mass spectrometry to verify the indole core and substituents.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The indole ring undergoes electrophilic substitution primarily at the C2, C4, and C6 positions. The 4-ethylphenyl group at C2 and ester at C3 influence regioselectivity:
Key Mechanistic Insights :
-
The electron-withdrawing ester group at C3 deactivates the indole ring, favoring substitution at C4 or C6 .
-
Pd-catalyzed C–H arylation proceeds via a six-membered palladacycle intermediate, with the ester acting as a directing group .
Nucleophilic Acyl Substitution
The methyl ester undergoes hydrolysis, transesterification, and aminolysis:
a. Hydrolysis
-
Conditions : LiOH, THF/H₂O (1:1), reflux
-
Product : 2-(4-Ethylphenyl)-1H-indole-3-carboxylic acid
b. Transesterification
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl-indole hybrid | 78% | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-alkylated indole | 65% |
Notable Example :
Microwave-assisted Pd-catalyzed heterocyclization with aryl halides yields 2-methylindole derivatives in >90% yield under optimized conditions (Cu(OAc)₂, DMF, 150°C) .
Domino Reactions
Unusual reactivity is observed in multicomponent transformations:
-
Domino C4-Arylation/3,2-Acetyl Migration :
Decarboxylative Functionalization
Decarboxylation under acidic conditions generates reactive intermediates:
-
Conditions : TFA, CH₂Cl₂, 25°C
-
Product : 2-(4-Ethylphenyl)indole
-
Application : Intermediate for synthesizing D3 dopamine receptor agonists .
Condensation Reactions
The ester group facilitates condensation with alcohols and amines:
| Reaction Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Morpholinopiperidine | BF₃·Et₂O, CH₂Cl₂, 0°C | Alectinib precursor | 82% | |
| Hydrazine | EtOH, reflux | Indole-3-carbohydrazide | 90% |
Photochemical Reactivity
UV irradiation induces dimerization:
-
Conditions : UV light (254 nm), CH₃CN
-
Product : Dimeric indole derivative
Biological Activity Correlations
Derivatives show structure-dependent bioactivity:
| Derivative | D3R Agonist EC₅₀ (nM) | D2R Antagonist IC₅₀ (nM) | Source |
|---|---|---|---|
| 3-Methoxy analog | 98 ± 21 | 6,800 ± 1,400 | |
| 4-Ethyl-N-methyl analog | 13.6 ± 0.488 | 89.9 ± 6.81 |
Comparative Reactivity Insights
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Methyl 2-(4-ethylphenyl)-1H-indole-3-carboxylate has been studied for its potential anticancer properties. Research indicates that indole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of indole have shown activity in inhibiting cell proliferation and inducing apoptosis in cancer cells, making them candidates for further development as anticancer agents .
2. Analgesic Properties
There is emerging evidence that compounds similar to this compound may possess analgesic properties. A related compound was synthesized and demonstrated analgesic activity, suggesting that this class of compounds could be beneficial in pain management therapies .
Organic Synthesis Applications
1. Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization through various chemical reactions, including C–H arylation and other coupling reactions, which are crucial in the development of new pharmaceuticals .
2. Heterocyclic Compound Synthesis
The compound can be utilized in the synthesis of heterocyclic compounds, which are prevalent in drug discovery. The indole moiety is particularly valuable due to its presence in many biologically active molecules .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Analgesic | Pain relief potential | |
| Cytotoxicity | Induction of apoptosis |
Table 2: Synthetic Pathways
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| C–H Arylation | Pd(II) catalyst with aryl iodides | 82 | |
| Microwave-Assisted Synthesis | Optimized conditions | >90 |
Case Studies
Case Study 1: Anticancer Research
In a study examining the anticancer effects of indole derivatives, this compound was included among several tested compounds. The results indicated that it significantly inhibited the growth of human breast cancer cells, showcasing its potential as a lead compound for further development .
Case Study 2: Pain Management
Another study focused on the analgesic properties of related compounds found that this compound exhibited a dose-dependent reduction in pain response in animal models. This suggests a promising avenue for developing new pain relief medications based on this compound's structure .
Mechanism of Action
The mechanism of action of methyl 2-(4-ethylphenyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Crystallographic Data
Table 1: Structural Comparison of Methyl 2-(4-Ethylphenyl)-1H-Indole-3-Carboxylate and Analogues
Key Observations :
- Dihedral Angles : The spatial arrangement between the indole ring and substituents varies significantly. For example, bulky groups like phenylsulfonyl (83.17° ) or tolyl (86.97° ) create larger dihedral angles compared to planar benzoate groups (22.5° ). This angle influences molecular packing and intermolecular interactions.
- Electronic Effects : Electron-withdrawing groups (e.g., Br in ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate ) enhance electrophilic reactivity, whereas electron-donating groups (e.g., ethyl in the target compound) may stabilize the indole ring.
- Crystal Packing : Weak interactions such as C–H⋯O/N/π are common in indole derivatives and contribute to stability. For instance, the nitrile group in 2-benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile participates in C–H⋯N hydrogen bonding .
Biological Activity
Methyl 2-(4-ethylphenyl)-1H-indole-3-carboxylate is an indole-derived compound that has garnered interest in medicinal chemistry due to its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Structure-Activity Relationships (SAR)
The biological activity of indole derivatives is often influenced by their structural modifications. The presence of substituents on the indole ring and the phenyl moiety can significantly alter their pharmacological profiles. Research indicates that compounds with specific substitutions can enhance or diminish activity against various biological targets.
Key Findings from SAR Studies
- Substituent Effects : The introduction of alkyl groups at the 4-position of the phenyl ring has been shown to optimize binding affinity to target receptors, such as cannabinoid receptors .
- Indole Modifications : Variations in the indole nitrogen substitution have been linked to improved anticancer activities in certain derivatives, with specific configurations yielding higher potency against cancer cell lines .
- Ester Functionality : The carboxylate group in this compound plays a crucial role in its bioactivity, particularly in enhancing solubility and receptor interaction .
Biological Activities
This compound exhibits a range of biological activities:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it can induce apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas. The mechanism involves upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, leading to increased caspase activity and cell cycle arrest .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against several bacterial strains. Its efficacy is attributed to disrupting bacterial membrane integrity and inhibiting essential metabolic pathways. Minimum inhibitory concentration (MIC) studies reveal that this compound exhibits significant activity against resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development .
Case Studies
Several case studies underscore the therapeutic potential of this compound:
- Anticancer Efficacy : A study involving derivatives of indole compounds revealed that this compound exhibited an IC50 value of approximately 150 µM against MCF-7 cells, demonstrating moderate cytotoxicity compared to standard chemotherapeutics .
- Antimicrobial Testing : In a comparative study on antimicrobial agents, the compound demonstrated an MIC of 32 µg/mL against Staphylococcus aureus, indicating its potential for further development as an antibacterial agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for methyl 2-(4-ethylphenyl)-1H-indole-3-carboxylate?
- Methodological Answer : The compound can be synthesized via substitution reactions on indole precursors. For example, introducing the 4-ethylphenyl group at the C2 position of the indole core through palladium-catalyzed cross-coupling or Friedel-Crafts alkylation. Purification typically involves column chromatography using gradients of ethyl acetate/hexane to isolate intermediates and final products . Recrystallization from ethanol or methanol may improve purity, as demonstrated for structurally related indole carboxylates .
Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography confirm the compound’s structure?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra for characteristic indole proton signals (e.g., N–H at δ ~10–12 ppm) and ester carbonyl signals (~δ 165–170 ppm). The 4-ethylphenyl substituent will show aromatic protons as a doublet (J ≈ 8.5 Hz) and ethyl group signals (triplet for CH2, quartet for CH3) .
- X-ray Crystallography : Single-crystal diffraction studies (e.g., Cu-Kα radiation, T = 93–113 K) resolve bond lengths and angles, confirming substituent positions. For example, the dihedral angle between the indole ring and 4-ethylphenyl group can validate steric effects .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity and interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential surfaces, frontier molecular orbitals (HOMO-LUMO gaps), and nucleophilic/electrophilic sites. Compare with experimental data (e.g., XRD bond lengths) to validate accuracy .
- Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with enzymes (e.g., cytochrome P450). Parameterize force fields for the indole core and ester group to assess binding affinities and potential inhibitory effects .
Q. What experimental designs are suitable for assessing environmental fate and ecotoxicological impacts?
- Methodological Answer :
- Environmental Fate : Follow frameworks like Project INCHEMBIOL to study abiotic transformations (hydrolysis, photolysis) under controlled pH and UV conditions. Quantify degradation products via LC-MS/MS and assess partitioning coefficients (log Kow) using shake-flask methods .
- Ecotoxicology : Conduct acute toxicity assays on Daphnia magna or zebrafish embryos (OECD guidelines). Measure LC50 values and oxidative stress biomarkers (e.g., glutathione peroxidase activity) to evaluate ecological risks .
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer :
- Variable-Temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the 4-ethylphenyl group) by acquiring spectra at 25°C and 60°C. Signal coalescence at higher temperatures indicates conformational exchange .
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals through correlation spectroscopy. For example, HSQC can differentiate between indole C3 and ester carbonyl carbons .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays?
- Methodological Answer :
- Nonlinear Regression : Fit dose-response data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50 values. Use bootstrapping (1,000 iterations) to estimate confidence intervals .
- ANOVA with Post Hoc Tests : Compare treatment groups in antioxidant assays (e.g., DPPH radical scavenging). Apply Tukey’s HSD test for multiple comparisons, ensuring p < 0.05 significance .
Q. How can surface adsorption studies (e.g., indoor air chemistry) be designed for this compound?
- Methodological Answer :
- Microspectroscopic Imaging : Use atomic force microscopy (AFM) or time-of-flight secondary ion mass spectrometry (ToF-SIMS) to analyze adsorption on silica or cellulose surfaces (common indoor materials). Quantify adsorption isotherms at varying humidity levels .
- Kinetic Modeling : Apply Langmuir or Freundlich models to describe adsorption/desorption rates. Correlate with computational predictions of van der Waals interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
